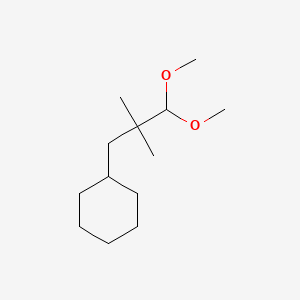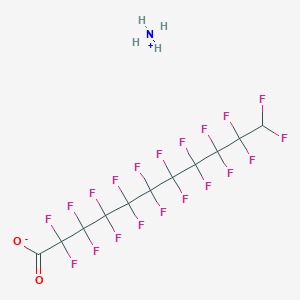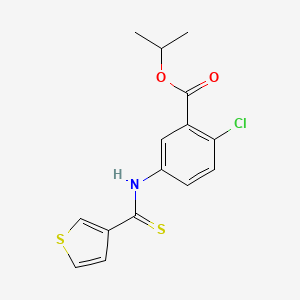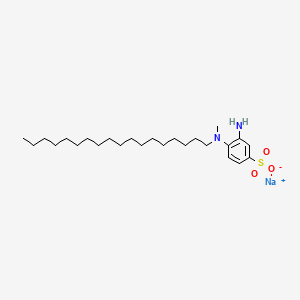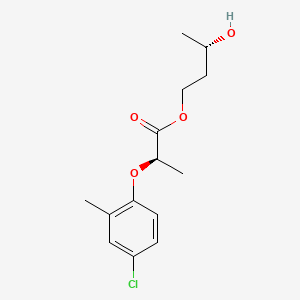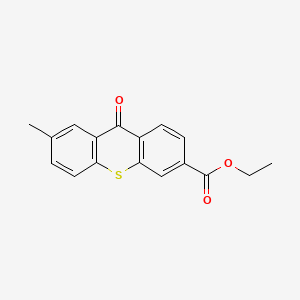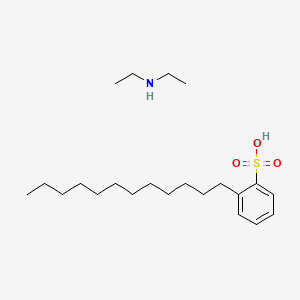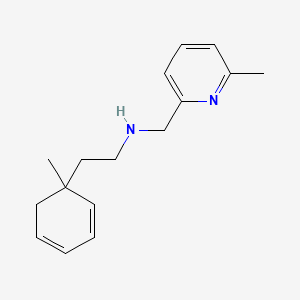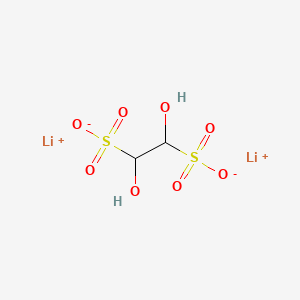![molecular formula C28H16N2O3 B12683852 N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide CAS No. 93940-14-8](/img/structure/B12683852.png)
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a cyano group, a biphenyl structure, and an anthracene derivative, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be performed without solvents at room temperature or with heating, depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst. This method is advantageous due to its high yield, short reaction times, and the reusability of the catalyst . The reaction is typically carried out under ambient and solvent-free conditions, making it an environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted anthracene derivatives .
Scientific Research Applications
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fluorescent materials and as a catalyst in organic transformations.
Mechanism of Action
The mechanism of action of N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and anthracene moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- 3-Cyano-N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)benzamide
Uniqueness
N-(3-Cyano-9,10-dihydro-9,10-dioxo-2-anthryl)[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a cyano group, biphenyl structure, and anthracene derivative. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .
Properties
CAS No. |
93940-14-8 |
|---|---|
Molecular Formula |
C28H16N2O3 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
N-(3-cyano-9,10-dioxoanthracen-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C28H16N2O3/c29-16-20-14-23-24(27(32)22-9-5-4-8-21(22)26(23)31)15-25(20)30-28(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H,(H,30,33) |
InChI Key |
GJJVYWHXZQSRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3C#N)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


